molecular formula C15H13NO3 B2475584 3-(3,5-Dimethoxyphenoxy)benzonitrile CAS No. 1975139-83-3

3-(3,5-Dimethoxyphenoxy)benzonitrile

Cat. No.: B2475584
CAS No.: 1975139-83-3
M. Wt: 255.273
InChI Key: HSWVFTHPQGONRO-UHFFFAOYSA-N
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Description

3-(3,5-Dimethoxyphenoxy)benzonitrile is an organic compound with the molecular formula C15H13NO3 It is characterized by the presence of a benzonitrile group attached to a 3,5-dimethoxyphenoxy moiety

Scientific Research Applications

3-(3,5-Dimethoxyphenoxy)benzonitrile has several applications in scientific research:

Safety and Hazards

While specific safety and hazard information for “3-(3,5-Dimethoxyphenoxy)benzonitrile” is not available, benzonitrile, a related compound, is classified as a combustible liquid that is harmful if swallowed or in contact with skin .

Future Directions

The future directions for research on “3-(3,5-Dimethoxyphenoxy)benzonitrile” and related compounds could involve further exploration of their synthesis methods, chemical reactions, and potential biological activities . For instance, m-aryloxy phenols have been found to have potential biological activities, and innovative synthetic methods have been developed for their preparation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethoxyphenoxy)benzonitrile typically involves the reaction of 3,5-dimethoxyphenol with 3-bromobenzonitrile in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) or toluene. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethoxyphenoxy)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or DMSO.

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethoxyphenoxy)benzonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary based on the context of use .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethoxybenzonitrile: Lacks the phenoxy group, making it less versatile in certain synthetic applications.

    3,4,5-Trimethoxybenzonitrile: Contains an additional methoxy group, which can influence its reactivity and properties.

    4-Methoxybenzonitrile: Has only one methoxy group, resulting in different chemical behavior.

Uniqueness

3-(3,5-Dimethoxyphenoxy)benzonitrile is unique due to the presence of both the 3,5-dimethoxyphenoxy and benzonitrile groups, which confer distinct chemical and physical properties. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields .

Properties

IUPAC Name

3-(3,5-dimethoxyphenoxy)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-17-13-7-14(18-2)9-15(8-13)19-12-5-3-4-11(6-12)10-16/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSWVFTHPQGONRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)OC2=CC=CC(=C2)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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